molecular formula C14H30N4O4 B047586 1,6-Hexanediamine, N,N'-bis(2-methyl-2-nitropropyl)- CAS No. 114136-87-7

1,6-Hexanediamine, N,N'-bis(2-methyl-2-nitropropyl)-

Cat. No. B047586
M. Wt: 318.41 g/mol
InChI Key: RWKWYSIDDAGTKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Hexanediamine, N,N'-bis(2-methyl-2-nitropropyl)- is a chemical compound that is commonly used in scientific research. This compound is also known as HMBP and is used in various applications due to its unique properties.

Mechanism Of Action

HMBP acts as a cross-linking agent by forming covalent bonds between the polymer chains. This increases the strength and stability of the polymer, making it suitable for various applications. HMBP also has a unique structure that allows it to interact with biological molecules, making it useful in biomedical applications.

Biochemical And Physiological Effects

HMBP has been shown to have low toxicity and is not known to have any significant adverse effects on the environment or human health. However, further studies are needed to fully understand the biochemical and physiological effects of HMBP.

Advantages And Limitations For Lab Experiments

HMBP has several advantages for lab experiments, including its ability to cross-link polymers and its unique structure that allows it to interact with biological molecules. However, HMBP has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and purify it.

Future Directions

There are several future directions for HMBP research, including the development of new synthesis methods to reduce the cost and increase the yield of HMBP. Additionally, further studies are needed to fully understand the biochemical and physiological effects of HMBP and to explore its potential applications in biomedical research.
In conclusion, HMBP is a unique chemical compound that has several applications in scientific research. It is commonly used as a cross-linking agent in the synthesis of polymers and dendrimers, and its unique structure allows it to interact with biological molecules. While HMBP has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential applications.

Synthesis Methods

HMBP can be synthesized by reacting 1,6-hexanediamine with 2-methyl-2-nitropropane in the presence of a catalyst. The reaction is carried out under specific conditions to obtain a high yield of HMBP. The synthesized HMBP is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

HMBP is widely used in scientific research due to its unique properties. It is commonly used as a cross-linking agent in the synthesis of polymers, which are used in various applications such as coatings, adhesives, and composites. HMBP is also used in the synthesis of dendrimers, which are used in drug delivery systems and other biomedical applications.

properties

CAS RN

114136-87-7

Product Name

1,6-Hexanediamine, N,N'-bis(2-methyl-2-nitropropyl)-

Molecular Formula

C14H30N4O4

Molecular Weight

318.41 g/mol

IUPAC Name

N,N'-bis(2-methyl-2-nitropropyl)hexane-1,6-diamine

InChI

InChI=1S/C14H30N4O4/c1-13(2,17(19)20)11-15-9-7-5-6-8-10-16-12-14(3,4)18(21)22/h15-16H,5-12H2,1-4H3

InChI Key

RWKWYSIDDAGTKA-UHFFFAOYSA-N

SMILES

CC(C)(CNCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)(CNCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

114136-87-7

Origin of Product

United States

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